![molecular formula C13H15ClN2O2 B6460478 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol CAS No. 2549036-26-0](/img/structure/B6460478.png)
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol
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Overview
Description
This compound is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Chemical Reactions Analysis
While specific chemical reactions involving “4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol” are not detailed in the available literature, benzoxazole derivatives have been shown to have a wide range of biological activities, suggesting they may participate in a variety of chemical reactions .Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole, a core component of the compound, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Medicinal Chemistry
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Drug Discovery
The compound is a potent dual orexin receptor antagonist that is currently being tested in phase III clinical trials for the treatment of primary insomnia .
Treatment of Insomnia
Suvorexant, an orexin receptor antagonist, was approved by the U.S. FDA in 2014 to treat insomnia . In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease .
Anticancer Research
Benzoxazole derivatives are known to exhibit anticancer activity .
Antimicrobial Research
Benzoxazole derivatives are known to exhibit antimicrobial activity .
Anti HIV Research
Benzoxazole derivatives are known to exhibit anti HIV activity .
Dopamine D4 Agonists
Benzoxazole derivatives are known to act as dopamine D4 agonists .
Mechanism of Action
Target of Action
The primary target of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor in the brain that are activated by the neuropeptides orexin A and B . These receptors play a crucial role in regulating sleep-wake cycles, appetite, and mood .
Mode of Action
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol acts as a dual orexin receptor antagonist . It inhibits the excitatory neuropeptides orexins A and B by binding to both types of orexin receptors . This inhibition decreases the activity of orexin neurons, leading to a reduction in wakefulness and an increase in sleep .
Biochemical Pathways
The action of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol on the orexin receptors affects the orexinergic system . This system plays a key role in the regulation of sleep-wake cycles. By blocking the orexin receptors, this compound can help to normalize these cycles, particularly in conditions like insomnia .
Pharmacokinetics
It is known that the compound has good potency and improved pharmacokinetics . It is also known to form reactive metabolites in microsomal incubations .
Result of Action
The primary result of the action of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is the induction of sleep . By inhibiting the orexin receptors, it reduces wakefulness and promotes sleep . This makes it a potential treatment for conditions like insomnia .
properties
IUPAC Name |
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-8-1-6-12-11(7-8)16-13(18-12)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRHSKVWZCYDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC3=C(O2)C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol |
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